2-Methylamino-4-iodopyridine is a halogenated pyridine derivative. While a direct source is not explicitly mentioned in the provided literature, its structural similarity to 2,3,5,6-tetrafluoro-4-iodopyridine suggests it could be synthesized through analogous methods []. Its primary role in scientific research stems from its use as a synthetic building block for more complex molecules. This is attributed to the reactivity of both the iodine and methylamino substituents, allowing for diverse chemical transformations.
The synthesis of 2-Methylamino-4-iodopyridine can be achieved through various methods, including nucleophilic substitution reactions and halogenation processes. One common approach involves the iodination of 2-Methylamino-4-pyridine, where iodine is introduced to the aromatic ring under controlled conditions.
The reaction can be summarized as follows:
The molecular structure of 2-Methylamino-4-iodopyridine features a six-membered aromatic ring with the following characteristics:
2-Methylamino-4-iodopyridine participates in various chemical reactions typical for functionalized pyridines:
The mechanism of action for 2-Methylamino-4-iodopyridine primarily involves its role as an electrophile or nucleophile in organic reactions. When it acts as an electrophile, the electron-rich nitrogen atom in the methylamino group facilitates nucleophilic attack by other reactants.
The physical and chemical properties of 2-Methylamino-4-iodopyridine include:
2-Methylamino-4-iodopyridine finds applications across various fields:
2-Methylamino-4-iodopyridine (C₆H₇IN₂; IUPAC: 4-iodo-N-methylpyridin-2-amine) is an iodinated heterocyclic compound with emerging significance in medicinal chemistry and radiopharmaceutical design. Its molecular structure integrates a pyridine ring substituted with an iodine atom at the 4-position and a methylamino group at the 2-position (SMILES: CNC1=NC=CC(=C1)I
), conferring distinct electronic and steric properties [4]. This compound belongs to the broader class of halogenated pyridines, which serve as versatile intermediates in drug discovery. Its molecular weight of 234.05 g/mol and calculated polar surface area of 28.7 Ų suggest moderate membrane permeability, positioning it as a candidate for central nervous system (CNS)-targeted agents [4] [8]. Despite its structural simplicity, the synergistic effects of the iodine atom and methylamino group create a multifunctional scaffold amenable to diversification.
Property | Value |
---|---|
CAS Number | Not Assigned |
Molecular Formula | C₆H₇IN₂ |
Exact Mass | 233.965 g/mol |
InChIKey | AXYBDGVHWUMDFX-UHFFFAOYSA-N |
SMILES | CNC1=NC=CC(=C1)I |
Pyridine derivatives constitute a privileged scaffold in drug design due to their favorable physicochemical properties, including water solubility, metabolic stability, and hydrogen-bonding capacity. The pyridine ring acts as a bioisostere for benzene, amines, or amides, enabling optimized target engagement while modulating pharmacokinetics [2]. In 2-methylamino-4-iodopyridine, the methylamino group enhances hydrogen-bond donor/acceptor capabilities, facilitating interactions with biomolecular targets like enzymes or receptors. For instance, pyridine-containing inhibitors leverage nitrogen basicity (pKa ~4–6) to form salt bridges in active sites, as demonstrated in BACE1 inhibitors for Alzheimer’s disease [2]. The iodine atom further augments this profile by introducing steric bulk and electron-withdrawing effects, which can enhance binding affinity or selectivity. Notably, iodopyridines serve as precursors for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid generation of combinatorial libraries for structure-activity relationship (SAR) studies [4] [8].
Property | Value | Method/Reference |
---|---|---|
Predicted LogP | 1.8 ± 0.6 | PubChem Lite [4] |
Hydrogen Bond Acceptors | 2 | Calculated |
Hydrogen Bond Donors | 1 | Calculated |
Collision Cross-Section (CCS) | 132.4 Ų ([M+H]⁺) | Predicted [4] |
pKa (pyridinium) | ~4.0–5.0* | Analogous to 4-iodopyridine [8] |
The iodine atom in 2-methylamino-4-iodopyridine enables its application in radiopharmaceuticals, where isotopes like ¹²³I (SPECT), ¹²⁴I (PET), and ¹³¹I (therapy) serve as diagnostic or therapeutic radionuclides [3]. Key advantages include:
However, in vivo stability remains a challenge. Iodinated heterocycles exhibit higher susceptibility to deiodination compared to iodoarenes or iodovinyls, leading to off-target accumulation in thyroid/stomach tissues and reduced signal-to-noise ratios [3] [7]. This instability is attributed to enzymatic dehalogenation (e.g., by deiodinases) or thiol-mediated cleavage. Studies on iodinated biomaterials indicate that steric shielding or electron-withdrawing ortho substituents can mitigate deiodination, suggesting strategic modifications for 2-methylamino-4-iodopyridine [7].
Isotope | Half-life | Application | Energy (keV) |
---|---|---|---|
¹²³I | 13.2 hours | SPECT Imaging | 159 |
¹²⁴I | 4.2 days | PET Imaging | 511 (annihilation) |
¹³¹I | 8.0 days | Radionuclide Therapy | 364 (γ), 971 (β⁻) |
Despite its potential, comprehensive SAR studies for 2-methylamino-4-iodopyridine are limited. Critical unresolved questions include:
Structural Feature | Hyphesized Impact | Validation Required |
---|---|---|
Iodine at C3 vs. C4 | Altered π-stacking and metabolic stability | Synthesis of isomers + in vitro assays |
N-Methyl to N-H or N-Acyl | Changed H-bonding and LogP | Computational docking + ADMET profiling |
Pyridine to Pyridinone | Enhanced metal chelation or kinase inhibition | Biological screening (e.g., kinase panels) |
Ortho Fluorination | Reduced deiodination | Radiolabeling + biodistribution studies |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7